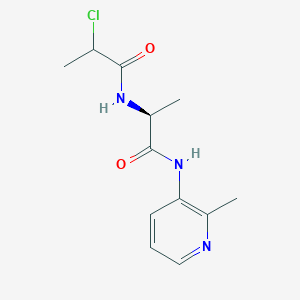
(2S)-2-(2-Chloropropanoylamino)-N-(2-methylpyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2-Chloropropanoylamino)-N-(2-methylpyridin-3-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as 3-CPA and belongs to the class of amides. It is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of 3-CPA is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways. The anti-inflammatory properties of 3-CPA have been attributed to its ability to inhibit the NF-κB signaling pathway. The anti-cancer properties of 3-CPA have been attributed to its ability to induce the activation of caspases, which are enzymes that play a key role in apoptosis. The anti-viral properties of 3-CPA have been attributed to its ability to inhibit the activity of viral proteases.
Biochemical and Physiological Effects:
3-CPA has been found to have several biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. It has also been found to induce apoptosis in cancer cells. Additionally, 3-CPA has been found to inhibit the replication of viruses, such as HIV-1 and HCV.
Advantages and Limitations for Lab Experiments
The advantages of using 3-CPA in lab experiments include its ability to modulate various signaling pathways, its anti-inflammatory, anti-cancer, and anti-viral properties, and its solubility in water and organic solvents. The limitations of using 3-CPA in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 3-CPA. These include:
1. Further studies on the mechanism of action of 3-CPA to fully understand its effects on various signaling pathways.
2. Studies on the potential use of 3-CPA in the treatment of Alzheimer's disease and Parkinson's disease.
3. Studies on the potential use of 3-CPA in the treatment of viral infections, such as HIV-1 and HCV.
4. Development of novel derivatives of 3-CPA with improved efficacy and reduced toxicity.
5. Studies on the potential use of 3-CPA as a diagnostic tool for cancer.
Conclusion:
In conclusion, (2S)-2-(2-Chloropropanoylamino)-N-(2-methylpyridin-3-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 3-CPA and to develop novel derivatives with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 3-CPA involves the reaction of 2-methylpyridine-3-carboxylic acid with thionyl chloride to form 2-chloro-3-methylpyridine. The resulting compound is then reacted with N-(2-aminoethyl)propanamide to form (2S)-2-(2-chloropropanoylamino)-N-(2-methylpyridin-3-yl)propanamide. The final product is obtained after purification using recrystallization.
Scientific Research Applications
3-CPA has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. The anti-inflammatory properties of 3-CPA have been attributed to its ability to inhibit the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. The anti-cancer properties of 3-CPA have been attributed to its ability to induce apoptosis in cancer cells. The anti-viral properties of 3-CPA have been attributed to its ability to inhibit the replication of viruses, such as HIV-1 and HCV.
properties
IUPAC Name |
(2S)-2-(2-chloropropanoylamino)-N-(2-methylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-7(13)11(17)15-9(3)12(18)16-10-5-4-6-14-8(10)2/h4-7,9H,1-3H3,(H,15,17)(H,16,18)/t7?,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSGLNLQTIEWMI-NETXQHHPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C(C)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)NC(=O)[C@H](C)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2-Chloropropanoylamino)-N-(2-methylpyridin-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2719040.png)

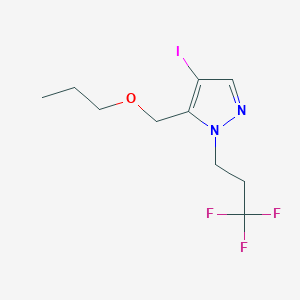
![6-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)picolinonitrile](/img/structure/B2719045.png)
![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719048.png)

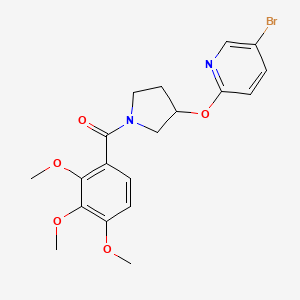
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2719052.png)
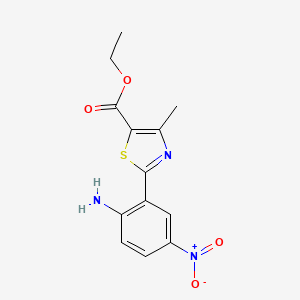
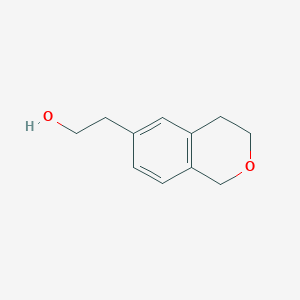
![7-chloro-2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2719058.png)
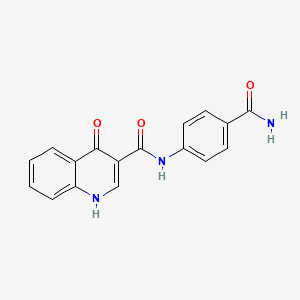

![(2-fluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2719062.png)